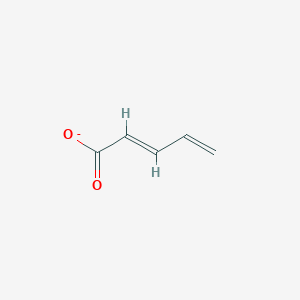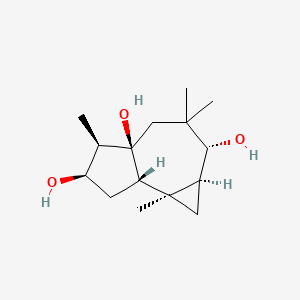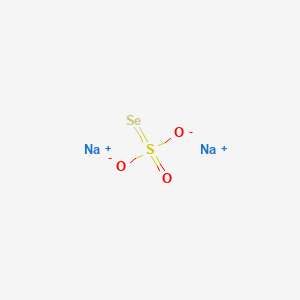![molecular formula C17H22N2O2 B1249774 (E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1249774.png)
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide is a member of the 1-aminopyrrolizidine alkaloids family, known for its interesting biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of absouline involves several steps, starting with the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to tert-butyl 5-benzyloxypent-2-enoate. This is followed by enolate oxidation to give an α-hydroxy-β-amino ester. The amino and hydroxyl functionalities are then exchanged via the intermediacy of the corresponding aziridinium ion to give an α-amino-β-hydroxy ester. Subsequent transformations yield a 3-hydroxyprolinal derivative, which is converted to the corresponding N-tert-butylsulfinylimine. A Mannich-type reaction with the enolate derived from O-Boc protected methyl glycolate forms the remaining stereogenic centers for the targets .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of absouline include lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, tert-butyl 5-benzyloxypent-2-enoate, and O-Boc protected methyl glycolate. Reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield .
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide exerts its effects by interacting with specific molecular targets and pathways. One of its known mechanisms involves acting as an antagonist for 5-HT4 serotonin receptors, which play a crucial role in various physiological processes. The compound’s interaction with these receptors can modulate cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide is structurally similar to other 1-aminopyrrolizidine alkaloids, such as loline and isoabsouline. These compounds share the core 1-aminopyrrolizidine structure but differ in their specific substituents and stereochemistry .
Uniqueness
What sets absouline apart from its analogues is its specific configuration and the presence of unique functional groups that confer distinct biological activities. For example, the synthetic analogue SC-531162 has been established as a potent and selective antagonist for 5-HT4 serotonin receptors, highlighting the importance of absouline’s structure in its biological function .
This compound’s unique properties and potential applications make it a compound of significant interest in various scientific fields. Its synthesis, reactivity, and biological activity continue to be areas of active research, promising new insights and applications in the future.
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H22N2O2/c1-21-14-7-4-13(5-8-14)6-9-17(20)18-15-10-12-19-11-2-3-16(15)19/h4-9,15-16H,2-3,10-12H2,1H3,(H,18,20)/b9-6+/t15-,16?/m1/s1 |
Clé InChI |
SBFIICJNXKHXND-MOGIRITDSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)N[C@@H]2CCN3C2CCC3 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)NC2CCN3C2CCC3 |
Synonymes |
absouline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)







![(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione](/img/structure/B1249713.png)
